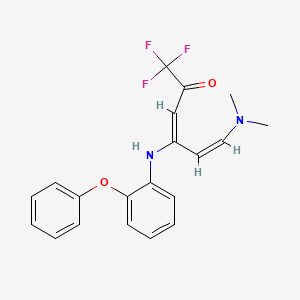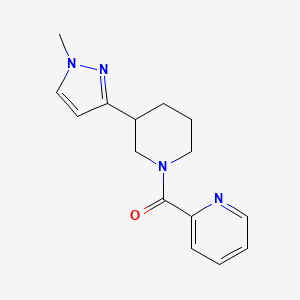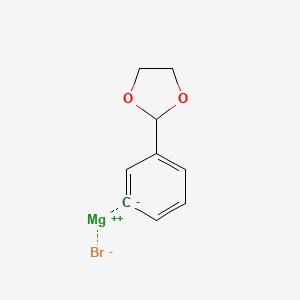![molecular formula C14H14O5 B2887662 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428839-65-0](/img/structure/B2887662.png)
[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a chemical compound with the molecular weight of 262.26 . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .
Synthesis Analysis
The compound can be synthesized by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another method involves reacting 4-methylcoumarin with acetic anhydride .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using NMR and IR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound can undergo light-triggered photodimerization when it is in the dissolved state . This photochemistry can be used to control the properties of new polysaccharide derivatives .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 268–270°C . Its solubility and other physical properties are not explicitly mentioned in the available literature.科学的研究の応用
Photoactive Polymers
Synthesis and Application: This compound is used to create photoactive derivatives of cellulose . By esterifying cellulose with this compound, researchers can produce water-soluble polyelectrolytes that exhibit photochemical activity. These materials are capable of photodimerization, which can be triggered by light to control their properties .
Significance: The ability to manipulate the properties of these polymers with light opens up possibilities for creating ‘smart materials’. These materials have potential applications in areas such as responsive coatings, sensors, and actuators.
Biomedical Materials
Synthesis and Application: The structural similarity of coumarin derivatives to natural biomolecules makes them suitable for biomedical applications. They can be incorporated into poly (2-oxazoline)s, which are used in drug delivery, protein modification, gene carriers, and other biomedical fields .
Significance: The versatility and biocompatibility of these materials make them promising candidates for next-generation medical technologies, offering improvements in targeted therapy and diagnostics.
Antimicrobial Agents
Synthesis and Application: Coumarin derivatives, including our compound of interest, have been studied for their antimicrobial properties. They can be synthesized under green conditions and have shown potential as anti-microbial agents .
Significance: With increasing antibiotic resistance, the development of new antimicrobial agents is crucial. These derivatives could lead to new treatments for bacterial infections.
Anti-inflammatory and Anti-cancer Agents
Synthesis and Application: Research has indicated that coumarin derivatives can act as anti-inflammatory and anti-cancer agents. Their synthesis and the evaluation of their biological activities are areas of active research .
Significance: The potential of these compounds to inhibit cancer cell growth and reduce inflammation could contribute to the development of new therapeutic drugs.
Photomechanical Effects
Synthesis and Application: The compound’s photoactive properties allow it to be used in materials that exhibit photomechanical effects. These effects can be harnessed in the design of materials that change shape or properties in response to light .
Significance: Photomechanical materials have applications in micro-robotics, artificial muscles, and other areas where remote and precise control is desired.
Smart Material Design
Synthesis and Application: The photochemistry of coumarin derivatives can be utilized in the design of smart materials that respond to environmental stimuli .
将来の方向性
作用機序
Mode of Action
It’s known that the compound has photoactive properties , which suggests that it may interact with its targets in a light-dependent manner.
Biochemical Pathways
The compound’s photoactive nature implies that it may influence pathways related to light response or photosensitivity.
Result of Action
Given its photoactive properties , it’s plausible that the compound could induce changes in cellular processes in response to light.
特性
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDNFUBIZJIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)

